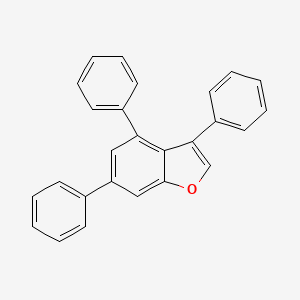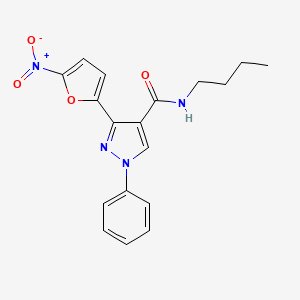
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a nitrofuran group, a phenyl group, and a butyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Nitrofuran Group: The nitrofuran group is introduced via nitration of a furan ring, followed by coupling with the pyrazole ring.
Attachment of the Butyl Group: The butyl group is attached through an alkylation reaction using butyl halides in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and butyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products Formed
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran group is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components. This compound may also interact with enzymes and proteins, disrupting their normal function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-Butyl-3-(5-nitrofuran-2-yl)prop-2-enamide
- N-Hexyl-3-(5-nitrofuran-2-yl)prop-2-enamide
- N-Butyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide
Uniqueness
N-Butyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
61621-05-4 |
|---|---|
分子式 |
C18H18N4O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-butyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-2-3-11-19-18(23)14-12-21(13-7-5-4-6-8-13)20-17(14)15-9-10-16(26-15)22(24)25/h4-10,12H,2-3,11H2,1H3,(H,19,23) |
InChI 键 |
XRNIVEDKLFTPPG-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)
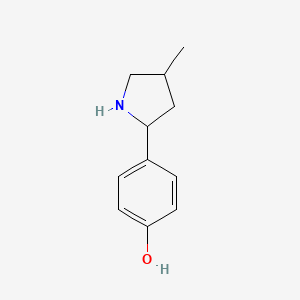
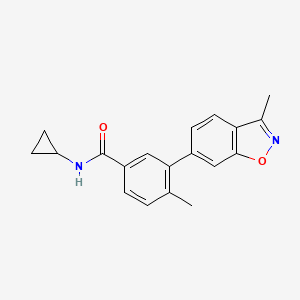
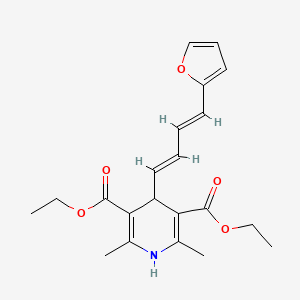
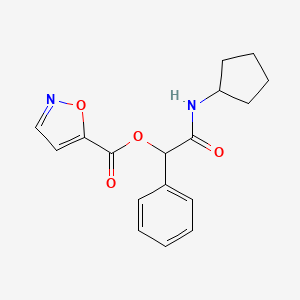
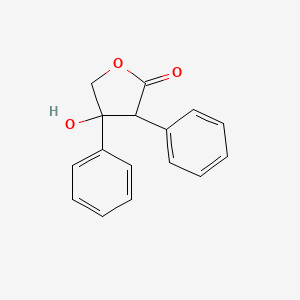
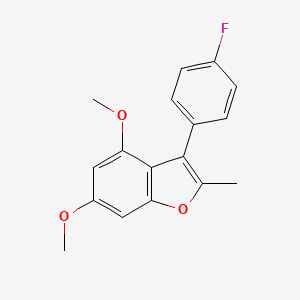
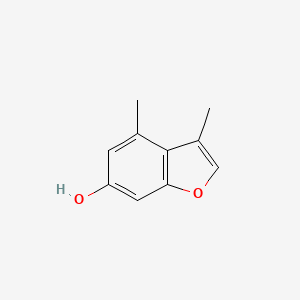
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
